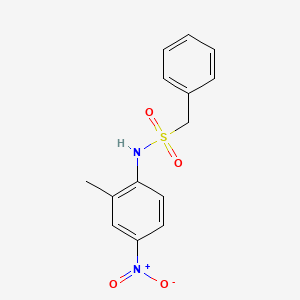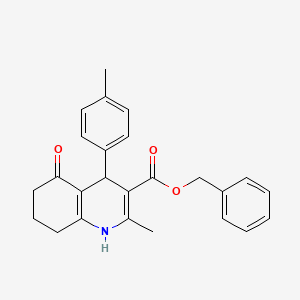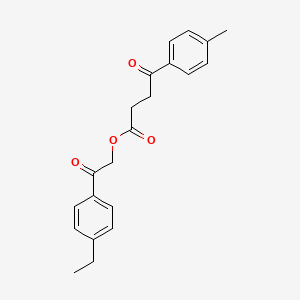
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide varies depending on its application. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In biochemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. In materials science, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide modifies the crystal shape and size of materials by adsorbing onto the crystal surface and altering the crystal growth kinetics.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of carbonic anhydrase activity, and the modification of crystal shape and size. N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy.
实验室实验的优点和局限性
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for large-scale production. Another advantage is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, one limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential for off-target effects, which can affect its selectivity towards cancer cells.
未来方向
There are several future directions for N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide research, including the development of new synthesis methods, the optimization of its anticancer activity, and the exploration of its potential in other fields, such as materials science and biochemistry. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide and to develop strategies to minimize these effects.
合成方法
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized using different methods, including the reaction of 2-methyl-4-nitroaniline with phenylmethanesulfonyl chloride in the presence of a base. The reaction yields N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid. Other methods of synthesis include the reaction of 2-methyl-4-nitroaniline with phenylmethanesulfonic acid and the reaction of 2-methyl-4-nitrophenol with phenylmethanesulfonyl chloride.
科学研究应用
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as an anticancer agent. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as an enzyme inhibitor. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. In materials science, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as a crystal modifier. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide can modify the crystal shape and size of various materials, including pharmaceuticals.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-9-13(16(17)18)7-8-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZCEQEQMVDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)


![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)

![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)